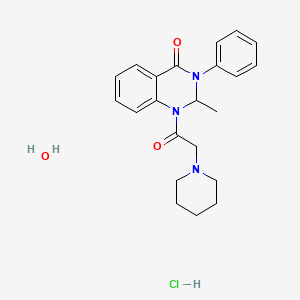
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate typically involves multi-step organic reactions. The process may start with the formation of the quinazolinone core, followed by the introduction of the piperidinoacetyl group and subsequent modifications to achieve the final product. Common reagents and conditions include:
Starting Materials: Anthranilic acid derivatives, phenylacetyl chloride, piperidine.
Reaction Conditions: Acidic or basic catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone analogs.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.
Scientific Research Applications
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Piperidinoacetyl Compounds: Molecules containing the piperidinoacetyl group.
Uniqueness
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is unique due to its specific combination of functional groups and its potential biological activities.
Properties
CAS No. |
16711-39-0 |
|---|---|
Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH.H2O/c1-17-24(18-10-4-2-5-11-18)22(27)19-12-6-7-13-20(19)25(17)21(26)16-23-14-8-3-9-15-23;;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H;1H2 |
InChI Key |
HNILUTUMKDATLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCCCC3)C4=CC=CC=C4.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


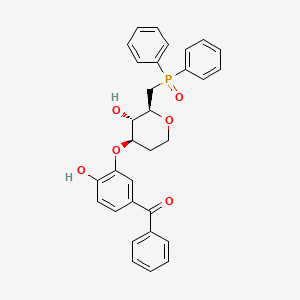
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
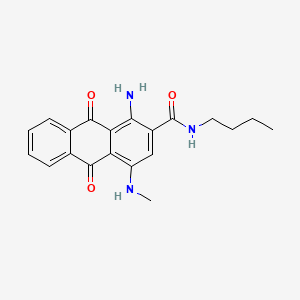
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
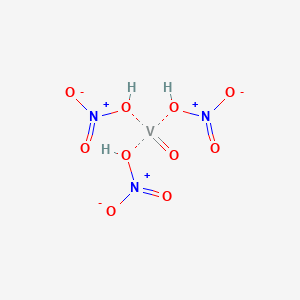
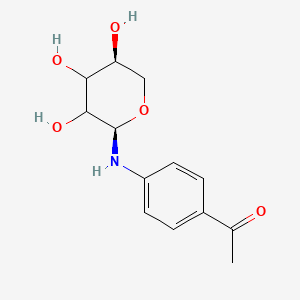
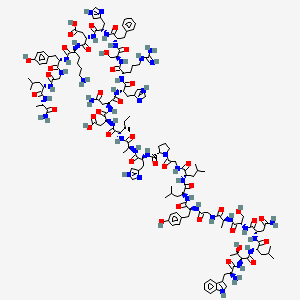
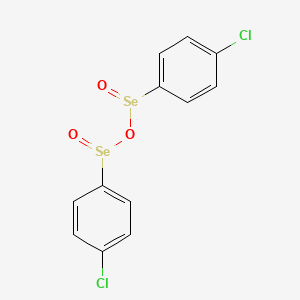
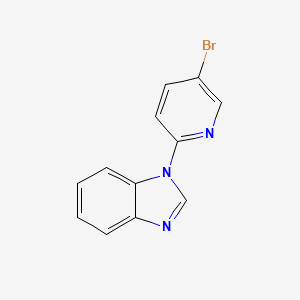

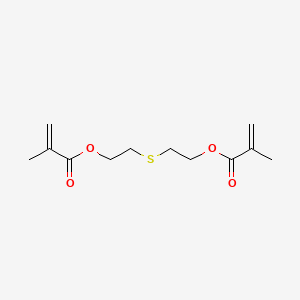
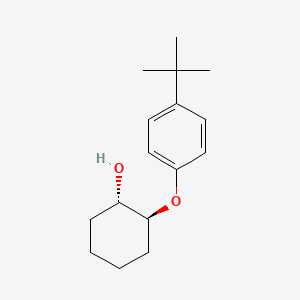
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
